molecular formula C11H14O B13620546 2-(2-Propan-2-ylphenyl)acetaldehyde

2-(2-Propan-2-ylphenyl)acetaldehyde

Cat. No.: B13620546
M. Wt: 162.23 g/mol
InChI Key: CGDFQBIWWHKHCN-UHFFFAOYSA-N
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Description

2-(2-Propan-2-ylphenyl)acetaldehyde is a high-value aromatic acetaldehyde of interest in advanced chemical research and development. While specific data on this ortho-isomer is limited in public sources, its structural analogs, such as 2-(4-propan-2-ylphenyl)acetaldehyde (p-isopropylphenylacetaldehyde or cumin acetaldehyde), are well-documented in fragrance and flavor science for their distinct green, earthy, and aldehydic odor profiles . Researchers may explore this compound for its potential applications in synthesizing novel fragrance ingredients , studying structure-odor relationships, or as a building block in organic synthesis. Available data on similar compounds indicates they are typically colorless, oily liquids with high boiling points . This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets for proper handling protocols.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-propan-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C11H14O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,8-9H,7H2,1-2H3

InChI Key

CGDFQBIWWHKHCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CC=O

Origin of Product

United States

Preparation Methods

Synthesis via Oxidation of 2-(2-Propan-2-ylphenyl)ethanol

One common synthetic pathway involves the oxidation of the corresponding benzylic alcohol, 2-(2-Propan-2-ylphenyl)ethanol, to the aldehyde. This method typically uses mild oxidizing agents to avoid further oxidation to the carboxylic acid.

  • Oxidizing Agents Used : Dess–Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents.
  • Reaction Conditions : Generally performed in dichloromethane (CH2Cl2) at low temperatures (0–25°C) under inert atmosphere (N2) to prevent side reactions.
  • Yields : Reported yields range from 75% to 85% depending on the oxidant and reaction time.

Example Reaction:

Starting Material Oxidizing Agent Solvent Temperature Time Product Yield Reference
2-(2-Propan-2-ylphenyl)ethanol Dess–Martin periodinane CH2Cl2 0–25°C 2 h 2-(2-Propan-2-ylphenyl)acetaldehyde 85%

This approach benefits from the selectivity of Dess–Martin periodinane, which efficiently oxidizes primary alcohols to aldehydes without overoxidation.

Synthesis via Formylation of 2-(2-Propan-2-ylphenyl)acetic Acid Derivatives

Another route involves the formylation of 2-(2-Propan-2-ylphenyl)acetic acid or its derivatives, often through reduction or direct formylation.

  • Key Steps :
    • Preparation of 2-(2-Propan-2-ylphenyl)acetic acid by Friedel-Crafts acylation or related methods.
    • Reduction or partial reduction to the aldehyde using selective reagents like DIBAL-H (diisobutylaluminum hydride).
  • Advantages : High regioselectivity, scalable for industrial applications.
  • Limitations : Requires careful control to avoid over-reduction to alcohol.

Solid-Phase Synthesis Approach

According to patent literature, solid-phase synthesis methods have been developed for aldehyde compounds, including substituted phenylacetaldehydes. This method involves immobilizing intermediates on solid supports, enabling efficient purification and reaction control.

  • Process Highlights :
    • Attachment of precursor molecules to resin beads.
    • Sequential chemical transformations including oxidation steps.
    • Cleavage from resin to yield aldehyde products.
  • Benefits : High purity, automation potential, reduced solvent use.
  • Patent Reference : US6710208B2 describes such processes for aldehyde synthesis, which may be adapted for this compound.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Yield/Selectivity
Solvent Dichloromethane, THF, or ethyl acetate Influences reaction rate and product purity
Temperature 0–25°C for oxidation reactions Lower temps reduce side reactions
Atmosphere Nitrogen or argon inert atmosphere Prevents oxidation or degradation
Catalyst/Agent Load 1.0–1.2 equivalents of oxidant Ensures complete conversion
Reaction Time 1–3 hours Longer times may lead to overoxidation

Optimization of these parameters is critical to maximize yield and purity of the aldehyde.

Analytical Characterization

The synthesized this compound is typically characterized by:

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield
Oxidation of 2-(2-Propan-2-ylphenyl)ethanol Dess–Martin periodinane, CH2Cl2, 0–25°C Mild, selective oxidation Requires prior alcohol synthesis 75–85%
Formylation of 2-(2-Propan-2-ylphenyl)acetic acid Friedel-Crafts acylation + DIBAL-H Scalable, regioselective Multi-step, sensitive to over-reduction 70–80%
Solid-phase synthesis (patent method) Resin-bound intermediates, oxidation High purity, automation potential Requires specialized equipment Not specified

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Propan-2-ylphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2-(2-Propan-2-ylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.

    Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to form acetals.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for condensation reactions).

Major Products

    Oxidation: 2-(2-Propan-2-ylphenyl)acetic acid.

    Reduction: 2-(2-Propan-2-ylphenyl)ethanol.

    Nucleophilic Addition: Secondary alcohols.

    Condensation: Imines and acetals.

Scientific Research Applications

2-(2-Propan-2-ylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-ylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

  • Cyclohexylidene acetaldehydes (e.g., (Z)-DMCHA): Used as beetle pheromones due to their stereospecificity and volatility .
  • Chlorophenyl acetaldehydes (e.g., 2-(2-chlorophenyl)acetaldehyde): Differ in substituent electronegativity, affecting boiling points and chromatographic behavior .
  • Hydroxyphenyl acetaldehydes (e.g., 4-hydroxyphenylacetaldehyde): Polar hydroxyl groups enhance water solubility and hydrogen bonding .
Table 1: Comparative Properties of Selected Acetaldehyde Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2-(2-Propan-2-ylphenyl)acetaldehyde 2-isopropylphenyl C₁₁H₁₄O 162.23 Hypothetical: Agrochemicals -
(Z)-DMCHA 3,3-dimethylcyclohexylidene C₁₀H₁₆O 152.23 Beetle pheromones
2-(2-Chlorophenyl)acetaldehyde 2-chlorophenyl C₈H₇ClO 154.59 Chemical synthesis intermediates
4-Hydroxyphenylacetaldehyde 4-hydroxyphenyl C₈H₈O₂ 136.15 Biochemical research
2-(4-Bromo-2-chlorophenyl)acetaldehyde 4-bromo-2-chlorophenyl C₈H₆BrClO 233.49 Unspecified (potential bioactive)

Physicochemical Properties

  • Volatility and Boiling Points :
    Substituents significantly influence volatility. For example, 2-(2-chlorophenyl)acetaldehyde exhibits a lower boiling point than its 3- and 4-chloro isomers due to reduced molecular symmetry . The isopropyl group in this compound likely increases its boiling point compared to halogenated analogs due to greater molecular weight and steric hindrance.
  • Solubility: Polar groups (e.g., -OH in 4-hydroxyphenylacetaldehyde) enhance water solubility, whereas nonpolar groups (e.g., isopropyl) favor organic solvents .

Biological Activity

2-(2-Propan-2-ylphenyl)acetaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₄O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 21115284

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily including:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its application in developing antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation, which is critical in treating various inflammatory diseases.
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been noted, contributing to its potential role in preventing oxidative stress-related conditions .

The biological activity of this compound can be attributed to its molecular structure, particularly the aldehyde group. This functional group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including:

  • Modulation of enzyme activity
  • Influence on cellular oxidative stress pathways
  • Interaction with cellular receptors involved in inflammation and microbial resistance .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests a mechanism by which the compound could be beneficial in treating chronic inflammatory conditions.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The effective concentration (EC50) required to inhibit 50% of free radicals was determined:

SampleEC50 (µg/mL)
This compound45
Butylated hydroxytoluene (BHT)30

These results indicate that while this compound possesses antioxidant properties, it is less potent than established antioxidants like BHT.

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